molecular formula C2H6B2O3 B3258889 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane CAS No. 31083-12-2

3,5-Dimethyl-1,2,4,3,5-trioxadiborolane

Cat. No.: B3258889
CAS No.: 31083-12-2
M. Wt: 99.69 g/mol
InChI Key: HKGNBWDTFRRQQZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2,4,3,5-trioxadiborolane is a chemical compound with the molecular formula C2H6B2O3 and a molecular weight of 99.69 g/mol It is characterized by its unique structure, which includes boron and oxygen atoms arranged in a cyclic configuration

Preparation Methods

The synthesis of 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane typically involves the reaction of boron-containing precursors with organic compounds under controlled conditions. One common method includes the reaction of boronic acids with diols in the presence of a dehydrating agent to form the cyclic boronate ester . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,5-Dimethyl-1,2,4,3,5-trioxadiborolane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dimethyl-1,2,4,3,5-trioxadiborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can form stable complexes with proteins and nucleic acids, potentially altering their function. In chemical reactions, its boron atoms can act as Lewis acids, facilitating various catalytic processes .

Comparison with Similar Compounds

Similar compounds to 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane include other boron-containing cyclic esters such as:

The uniqueness of this compound lies in its specific arrangement of boron and oxygen atoms, which imparts distinct reactivity and stability compared to its analogs.

Properties

IUPAC Name

3,5-dimethyl-1,2,4,3,5-trioxadiborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6B2O3/c1-3-5-4(2)7-6-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGNBWDTFRRQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OO1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6B2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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